1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]- 1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 652130-82-0
VCID: VC16791797
InChI: InChI=1S/C26H61N3O6S3Si3/c1-39(2,3)24-21-36(30,31)27-15-11-10-12-16-28(37(32,33)22-25-40(4,5)6)18-14-20-29(19-13-17-27)38(34,35)23-26-41(7,8)9/h10-26H2,1-9H3
SMILES:
Molecular Formula: C26H61N3O6S3Si3
Molecular Weight: 692.2 g/mol

1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-

CAS No.: 652130-82-0

Cat. No.: VC16791797

Molecular Formula: C26H61N3O6S3Si3

Molecular Weight: 692.2 g/mol

* For research use only. Not for human or veterinary use.

1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]- - 652130-82-0

Specification

CAS No. 652130-82-0
Molecular Formula C26H61N3O6S3Si3
Molecular Weight 692.2 g/mol
IUPAC Name 2-[[1,9-bis(2-trimethylsilylethylsulfonyl)-1,5,9-triazacyclotetradec-5-yl]sulfonyl]ethyl-trimethylsilane
Standard InChI InChI=1S/C26H61N3O6S3Si3/c1-39(2,3)24-21-36(30,31)27-15-11-10-12-16-28(37(32,33)22-25-40(4,5)6)18-14-20-29(19-13-17-27)38(34,35)23-26-41(7,8)9/h10-26H2,1-9H3
Standard InChI Key JOQBQYNTICOXNP-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CCS(=O)(=O)N1CCCCCN(CCCN(CCC1)S(=O)(=O)CC[Si](C)(C)C)S(=O)(=O)CC[Si](C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C<sub>26</sub>H<sub>61</sub>N<sub>3</sub>O<sub>6</sub>S<sub>3</sub>Si<sub>3</sub>, reflects its incorporation of three sulfonyl groups, three trimethylsilyl moieties, and a 14-membered triazacycloalkane ring . With a molecular weight of 692.2 g/mol, it belongs to a class of heavy, functionalized macrocycles designed for selective molecular interactions.

PropertyValueSource
CAS Number652130-82-0
IUPAC Name2-[[1,9-Bis(2-trimethylsilylethylsulfonyl)-1,5,9-triazacyclotetradec-5-yl]sulfonyl]ethyl-trimethylsilane
SMILESCSi(C)CCS(=O)(=O)N1CCCCCN(CCCN(CCC1)S(=O)(=O)CCSi(C)C)S(=O)(=O)CCSi(C)C
XLogP3 (Predicted)~8.2 (hydrophobic)Estimated

Structural Analysis

The macrocyclic core consists of a 14-membered ring containing three nitrogen atoms equidistantly positioned at the 1, 5, and 9 positions. Each nitrogen is functionalized with a sulfonyl group (-SO<sub>2</sub>-) linked to a 2-(trimethylsilyl)ethyl chain. This arrangement creates a C<sub>3</sub>-symmetric structure with three identical arms radiating from the central ring. The trimethylsilyl groups impart significant hydrophobicity, while the sulfonyl moieties contribute to polar interactions and potential metal-coordination capabilities.

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step approach:

  • Macrocycle Formation: Cyclization of a linear triamine precursor (e.g., 1,5,9-triazacyclotetradecane) under high-dilution conditions to favor intramolecular reactions .

  • Sulfonation: Treatment with 2-(trimethylsilyl)ethylsulfonyl chloride introduces the sulfonyl groups. This step likely employs base catalysts (e.g., pyridine) to neutralize HCl byproducts .

  • Purification: Given the compound’s high molecular weight and hydrophobicity, techniques like size-exclusion chromatography or recrystallization from nonpolar solvents are probable.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in chlorinated solvents (e.g., dichloromethane) and tetrahydrofuran (THF), with limited solubility in water (<0.1 mg/mL).

  • Thermal Stability: Decomposition likely occurs above 250°C based on sulfone and silyl ether analogs.

  • Hydrolytic Sensitivity: The trimethylsilyl groups may undergo slow hydrolysis in aqueous media, particularly under acidic or basic conditions .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(S=O) at ~1150–1350 cm<sup>-1</sup> and ν(Si-C) at ~700–800 cm<sup>-1</sup>.

  • NMR: <sup>1</sup>H NMR would show distinct signals for the Si(CH<sub>3</sub>)<sub>3</sub> groups (δ ~0.1 ppm) and sulfonyl-adjacent methylenes (δ ~3.5 ppm) .

Challenges and Future Prospects

Synthetic Optimization

Current limitations include low yields in macrocycle sulfonation and difficulties in separating stereoisomers. Advances in flow chemistry or template-directed synthesis could address these issues.

Characterization Needs

Comprehensive studies using X-ray crystallography, mass spectrometry, and differential scanning calorimetry are required to fully elucidate the compound’s behavior.

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